3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl, cyclopropylmethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction conditions may vary, but generally, the mixture is heated to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular proteins and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenylbenzimidazole: Similar structure but lacks the cyclopropylmethyl group.
2-Phenylbenzimidazole: Lacks both the benzyl and cyclopropylmethyl groups.
1-Cyclopropylmethyl-2-phenylbenzimidazole: Similar structure but lacks the benzyl group.
Uniqueness
3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of all three substituents (benzyl, cyclopropylmethyl, and phenyl) on the benzimidazole core. This unique combination of substituents contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N2O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-benzyl-1-(cyclopropylmethyl)-5-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C24H22N2O/c27-24-25(17-19-11-12-19)22-14-13-21(20-9-5-2-6-10-20)15-23(22)26(24)16-18-7-3-1-4-8-18/h1-10,13-15,19H,11-12,16-17H2 |
InChI Key |
MZVCKAZLSZNZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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